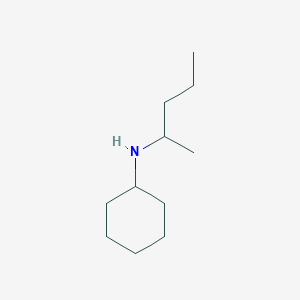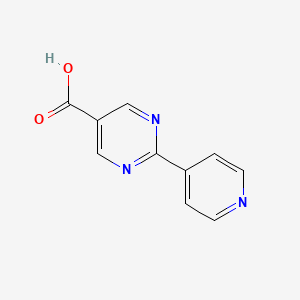
2-(吡啶-4-基)嘧啶-5-甲酸
描述
“2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C10H7N3O2 . It is a solid substance and has a molecular weight of 201.18 .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid” can be represented by the linear formula C10H7N3O2 . More detailed structural information might be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
“2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid” is a solid substance . Its boiling point is between 403.5-404.5 . .科学研究应用
有机发光二极管(OLED)和光物理学:
- 研究已利用 2-(吡啶-4-基)嘧啶-5-甲酸的衍生物合成杂合 Ir(III) 金属配合物。这些配合物已应用于高性能的天蓝色和白光发光 OLED 中,在显示和照明技术中显示出巨大的潜力。已经研究了这些配合物的理化性质,揭示了发射颜色和效率的见解 (Chang 等人,2013 年)。
化学合成和结构分析:
- 2-(吡啶-4-基)嘧啶-5-甲酸及其衍生物已用于各种化学合成工艺中。例如,已经研究了它们与五苯基锑的反应,导致形成复杂的有机化合物。已经使用 X 射线衍射分析确定了这些化合物的结构特征 (Gubanova 等人,2020 年)。
生物医学应用中的钌(II) 联吡啶配合物:
- 2-(吡啶-4-基)嘧啶-5-甲酸的衍生物已用于合成钌(II) 二羰基配合物。正在研究这些配合物在生物传感和生物医学应用中的潜力,包括光诱导 CO 释放研究。这突出了该化合物在开发新的治疗和诊断工具中的相关性 (Bischof 等人,2013 年)。
非线性光学性质和计算化学:
- 对包括与 2-(吡啶-4-基)嘧啶-5-甲酸相关的硫代嘧啶衍生物的研究探索了它们的电子和非线性光学性质。此类研究对于推进材料科学至关重要,尤其是在光电领域。研究结果表明,由于其相当大的非线性光学特性,该化合物在高科技应用中具有潜力 (Hussain 等人,2020 年)。
杂环化合物的合成和探索:
- 该化合物已被用于创建稠合吡啶-4-甲酸,包括各种杂环化合物的文库。这项工作对于在制药和材料科学中开发新的化学实体具有重要意义 (Volochnyuk 等人,2010 年)。
安全和危害
作用机制
Target of Action
Similar pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit enzymes like collagen prolyl-4-hydroxylase , while others can bind to metal cations .
Biochemical Pathways
Similar pyrimidine derivatives have been found to suppress downstream signaling pathways of their targets, leading to inhibition of cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
Result of Action
Similar pyrimidine derivatives have been found to inhibit cell proliferation and induce cellular apoptosis .
生化分析
Biochemical Properties
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . By inhibiting these enzymes, 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid reduces the production of pro-inflammatory mediators like prostaglandins, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the production of cytokines and other signaling molecules . Additionally, 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid can impact cellular metabolism by inhibiting enzymes that play a role in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with COX enzymes results in the inhibition of their activity, thereby reducing the synthesis of pro-inflammatory mediators . This binding interaction is crucial for its anti-inflammatory effects. Additionally, 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under ambient conditions, with minimal degradation over time . Long-term studies have shown that 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid can maintain its biochemical activity, influencing cellular processes consistently over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid vary with different dosages. At lower doses, it exhibits beneficial effects such as anti-inflammatory activity without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been found to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby altering the metabolic pathways associated with inflammation . Additionally, its interaction with metabolic enzymes can influence the levels of metabolites, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biochemical effects . The compound’s distribution within the body is crucial for its therapeutic efficacy, as it needs to reach specific sites of action to exert its effects .
Subcellular Localization
The subcellular localization of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level .
属性
IUPAC Name |
2-pyridin-4-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJGOOMSODGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627678 | |
| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259807-47-1 | |
| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

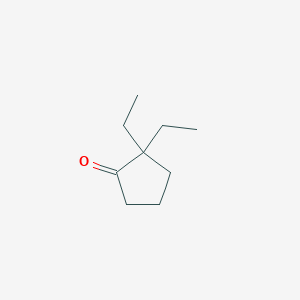
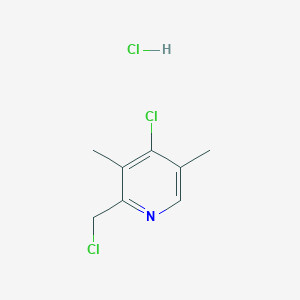
![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)
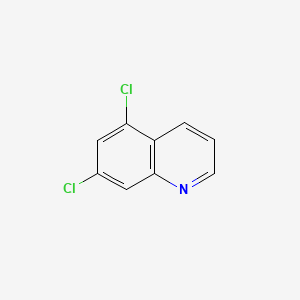
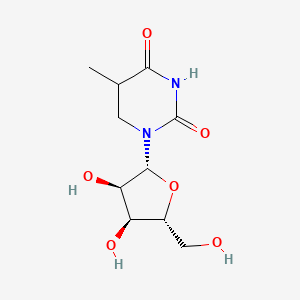
![2-[(Tert-butoxycarbonyl)amino]octanoic acid](/img/structure/B1370280.png)
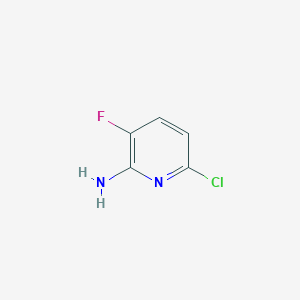
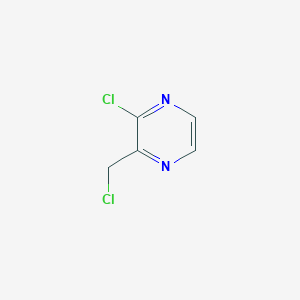
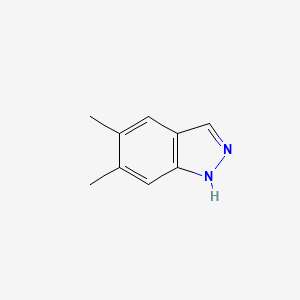

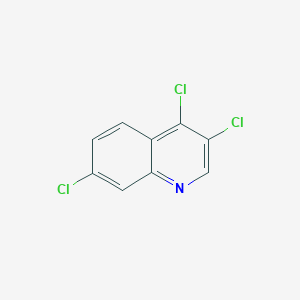

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)
